molecular formula C9H10OS B2623249 (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol CAS No. 135711-13-6

(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol

Cat. No.: B2623249
CAS No.: 135711-13-6
M. Wt: 166.24
InChI Key: FWVSZXYNCFXKRT-QMMMGPOBSA-N
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Description

(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chiral, sulfur-containing heterocyclic compound of significant interest in chemical research and development. Its core structure serves as a key model compound in catalytic and materials science. Notably, it has been utilized as a model substrate in studies investigating the binding of molecular metal sulfide clusters to industrial hydrodesulfurization catalysts, a critical process in petroleum refining for removing sulfur from oil precursors . Furthermore, its reactivity and behavior have been evaluated in the removal of heterocyclic sulfur compounds using supercritical water, highlighting its relevance in developing cleaner fuel technologies . The stereochemistry of the molecule, defined by the (S)-configuration at the 4-position, makes it a valuable chiral building block or intermediate for synthesizing more complex, stereodefined molecules. Researchers also explore derivatives of this thiopyran scaffold for applications in materials science, including the development of organic conductors and electrochromic devices . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3,4-dihydro-2H-thiochromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVSZXYNCFXKRT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=CC=CC=C2[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Benzothiopyran Scaffold: a Privileged Structure in Chemical Sciences

Benzothiopyran scaffolds and their derivatives are recognized as "privileged structures" in medicinal chemistry and materials science. These bicyclic systems, which feature a benzene (B151609) ring fused to a sulfur-containing pyran ring, are prevalent in a wide array of biologically active molecules. The presence of the sulfur atom, in particular, imparts unique electronic and conformational properties that can enhance binding affinity to biological targets and modulate pharmacokinetic profiles.

The versatility of the benzothiopyran core allows for extensive functionalization, enabling the synthesis of diverse compound libraries for drug discovery. Researchers have explored these derivatives for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and antioxidant agents. mdpi.com The structural rigidity of the benzothiopyran scaffold also makes it an attractive framework for the design of probes and materials with specific optical and electronic properties.

The Critical Role of Chiral 4 Hydroxylated Benzothiopyrans

The introduction of a hydroxyl group at the C4-position of the benzothiopyran ring, particularly with a defined stereochemistry as in (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol, is of paramount significance in both asymmetric synthesis and medicinal chemistry.

In asymmetric synthesis , chiral alcohols are invaluable intermediates, serving as chiral building blocks or auxiliaries to control the stereochemical outcome of chemical reactions. The (4S)-hydroxyl functionality can direct the approach of reagents, leading to the selective formation of one enantiomer over the other in subsequent synthetic steps. This level of control is crucial in the synthesis of complex molecules such as natural products and pharmaceuticals, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms.

In medicinal chemistry , the chirality of a drug molecule can have a profound impact on its pharmacological activity. The two enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different biological activities altogether. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to synthesize and study enantiomerically pure compounds like this compound is essential for the development of safer and more effective drugs. The hydroxyl group itself can also participate in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, further underscoring the importance of its specific spatial orientation.

Key Research Directions for 4s 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Enantioselective Catalytic Approaches to the 4-Hydroxyl Stereocenter.nih.gov

Enantioselective catalysis offers a direct and efficient route to chiral molecules like this compound from prochiral precursors. These methods utilize chiral catalysts to influence the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies.

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. mdpi.com In the context of synthesizing this compound, these methods involve the reduction of thiochroman-4-one using a chiral catalyst and a hydrogen source.

Recent advancements have demonstrated the efficacy of Rh-catalyzed asymmetric hydrogenation of related 4H-thiochromenes to produce chiral thiochromanes with excellent enantioselectivities (up to 99% ee). nih.govresearchgate.net While this specific example focuses on 2-substituted thiochromanes, the underlying principles of using chiral phosphine (B1218219) ligands, such as DuanPhos, can be adapted for the asymmetric reduction of the carbonyl group in thiochroman-4-one. researchgate.net The choice of catalyst, solvent, and reaction conditions is critical in achieving high enantioselectivity.

Transfer hydrogenation, which typically employs isopropanol (B130326) or formic acid as the hydrogen source in the presence of a chiral transition metal complex, represents another viable strategy. Ruthenium-catalyzed transfer hydrogenation has been successfully used in coupling reactions to form β,γ-unsaturated ketones, showcasing the versatility of this approach. acs.org

Table 1: Examples of Asymmetric Hydrogenation for Thiochromane Derivatives

Catalyst System Substrate Product Enantiomeric Excess (ee) Reference
Rh/DuanPhos 2-Substituted 4H-thiochromenes Chiral 2-substituted thiochromanes 86-99% nih.gov

Chiral Ligand-Mediated Reductions of Thiochroman-4-ones.

The reduction of thiochroman-4-one using stoichiometric or catalytic amounts of a reducing agent in the presence of a chiral ligand is a common and effective method for obtaining this compound. The chiral ligand complexes with the reducing agent, creating a chiral environment that directs the hydride delivery to one face of the prochiral ketone.

For instance, the use of lithium aluminum hydride in the presence of a chiral auxiliary can afford the desired alcohol with good enantioselectivity. prepchem.com The efficiency of these reductions is highly dependent on the structure of the chiral ligand, the nature of the reducing agent, and the reaction conditions.

Organocatalytic Pathways for Enantioselective Formation.nih.govresearchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.net For the synthesis of chiral thiochroman-4-ols, organocatalytic approaches often involve tandem reactions where the stereocenter is established through a Michael addition or an aldol (B89426) reaction. nih.gov

One notable example is the use of cupreine (B190981) as a catalyst in the tandem Michael addition–Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes. nih.gov This reaction yields chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivities and enantioselectivities (up to 86% ee), which can be further enhanced through recrystallization. nih.gov Although this method produces a more substituted thiochroman-4-ol (B1596091), it demonstrates the potential of organocatalysis in controlling the stereochemistry at the C4 position.

Another approach involves the pyrrolidine-catalyzed domino hetero-Michael/aldol reactions of 2-mercaptobenzaldehydes with α,β-unsaturated aldehydes to form benzothiopyrans. researchgate.net The development of organocatalytic methods for the direct asymmetric reduction of thiochroman-4-ones remains an area of active research.

Diastereoselective Synthesis through Precursor Manipulation and Epoxide Ring Opening.

Diastereoselective synthesis provides an alternative strategy for controlling the stereochemistry at the C4 position. This approach involves introducing a chiral auxiliary or a stereocenter into the precursor molecule, which then directs the stereochemical outcome of a subsequent reaction.

A reported stereoselective synthesis of thiochroman-4-ones involves the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol. researchgate.net In this method, a stereoselective conjugate addition occurs first, followed by a ring transformation where the stereochemistry of the precursor influences the final product's configuration. researchgate.net

While not directly leading to this compound, the diastereoselective construction of the thiochroman (B1618051) skeleton can be a powerful tool. For example, a Cinchona alkaloid-derived catalyst has been used for the expeditious diastereoselective construction of the thiochroman skeleton. researchgate.net

Biocatalytic Transformations for Chiral Resolution or Enantioselective Production.researchgate.net

Biocatalysis offers an environmentally friendly and highly selective method for obtaining enantiomerically pure compounds. mdpi.com This can be achieved through either the kinetic resolution of a racemic mixture of 3,4-dihydro-2H-1-benzothiopyran-4-ol or the enantioselective reduction of thiochroman-4-one.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. For instance, the biotransformation of racemic thiochroman-4-ol using fungi like Mortierella isabellina or Helminthosporium sp. has been shown to yield the unreacted (R)-alcohol with high enantiomeric purity through the oxidation of the (S)-enantiomer to thiochroman-4-one. mdpi.com

Conversely, the enantioselective reduction of thiochroman-4-one using a biocatalyst can directly produce this compound. The biotransformation of thiochroman-4-one and related compounds using various fungal strains has been explored, yielding the corresponding alcohols in good yields and enantioselectivity. mdpi.com

Table 2: Biocatalytic Approaches for Chiral Thiochroman-4-ol

Biocatalyst (Fungus) Substrate Method Product Key Finding Reference
Mortierella isabellina ATCC 42613 (±)-Thiochroman-4-ol Kinetic Resolution (R)-Thiochroman-4-ol Recovery of unreacted R alcohol with high enantiomeric purity. mdpi.com
Helminthosporium sp. NRRL 4671 (±)-Thiochroman-4-ol Kinetic Resolution (R)-Thiochroman-4-ol Recovery of unreacted R alcohol with high enantiomeric purity. mdpi.com

Novel Synthetic Routes and Methodological Advancements in Thiopyranol Construction.

The development of novel synthetic methodologies continues to provide more efficient and versatile routes to thiochroman-4-ol and its derivatives. These advancements often focus on improving reaction efficiency, expanding substrate scope, and employing greener reaction conditions.

One such novel approach is the rhodium-catalyzed tandem alkyne hydroacylation/thio-conjugate addition sequence. acs.org This one-pot process utilizes β-tert-butylthio-substituted aldehydes and alkynes to construct the thiochroman-4-one skeleton, which can then be reduced to the desired alcohol. acs.org This method allows for the synthesis of a range of S-heterocycles from readily available starting materials. acs.org

Another innovative strategy involves a Q-tube-assisted cyclocondensation reaction between 3-oxo-2-arylhydrazonopropanals and thiochroman-4-one. acs.orgnih.gov While this method leads to more complex fused pyridine (B92270) derivatives, the underlying principle of activating the thiochroman-4-one core could be adapted for other transformations.

Furthermore, a new and efficient method for preparing 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides has been developed through the LDA-mediated cyclization of o-(methylsulfonyl)styrenes. researchgate.net Although this yields the sulfone derivative, it highlights the ongoing efforts to create the core benzothiopyran structure through novel cyclization strategies.

Reactions at the Hydroxyl Group (C-4 Position)

The secondary alcohol functionality at the C-4 position is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution. The stereochemistry at this chiral center plays a crucial role in the outcome of these reactions.

Stereospecific Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo stereospecific esterification and etherification reactions, which are fundamental transformations for creating derivatives with altered polarity and biological activity.

Esterification: The Mitsunobu reaction is a powerful method for the stereospecific conversion of secondary alcohols to esters with a complete inversion of configuration. In the context of this compound, treatment with a carboxylic acid, triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) would be expected to yield the corresponding (4R)-ester. This reaction proceeds through an alkoxyphosphonium salt intermediate, which undergoes an Sₙ2 displacement by the carboxylate nucleophile.

Etherification: The Williamson ether synthesis provides a route to ethers, typically through an Sₙ2 reaction between an alkoxide and an alkyl halide. To form an ether from this compound with inversion of configuration, the alcohol would first be converted to a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an alkoxide would then proceed via an Sₙ2 pathway, resulting in the formation of the (4R)-ether. Alternatively, to retain the stereochemistry, the alcohol could be deprotonated to form the corresponding (4S)-alkoxide, which could then react with an appropriate electrophile.

Table 1: Stereospecific Reactions at the C-4 Hydroxyl Group

Reaction TypeReagentsExpected Product StereochemistryMechanism
EsterificationCarboxylic Acid, PPh₃, DEAD/DIAD (Mitsunobu)Inversion (4R)Sₙ2
Etherification1. TsCl/MsCl, Pyridine; 2. NaORInversion (4R)Sₙ2

Oxidation Pathways to Carbonyl Compounds and Further Functionalization

Oxidation of the secondary alcohol at the C-4 position of this compound leads to the formation of the corresponding ketone, thiochroman-4-one. This transformation is a pivotal step for further functionalization of the molecule.

Mild oxidation conditions are typically employed to avoid over-oxidation or side reactions involving the sulfur atom. Reagents such as the Dess-Martin periodinane (DMP) or conditions for a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are well-suited for this purpose. wikipedia.orgwikipedia.orgchemistrysteps.com These methods are known for their high yields and compatibility with a wide range of functional groups.

The resulting thiochroman-4-one is a versatile intermediate. nih.govresearchgate.net Its carbonyl group can undergo a variety of reactions, including:

Nucleophilic addition: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. nih.govmdpi.com

Reductive amination: Reaction with an amine in the presence of a reducing agent can introduce nitrogen-containing substituents.

Wittig reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.

Enolate chemistry: The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles, allowing for alkylation, aldol condensation, and other carbon-carbon bond-forming reactions.

Table 2: Oxidation of this compound and Subsequent Reactions

ReactionReagentsProduct
OxidationDess-Martin Periodinane or Swern OxidationThiochroman-4-one
Grignard AdditionR-MgBr, then H₃O⁺4-Alkyl-thiochroman-4-ol
Wittig ReactionPh₃P=CHR4-Alkylidene-thiochroman

Nucleophilic Substitutions and Derivatizations with Retention or Inversion of Configuration

Nucleophilic substitution at the C-4 position of this compound can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism. The benzylic nature of the C-4 carbon can favor both Sₙ1 and Sₙ2 pathways.

Inversion of Configuration (Sₙ2): For a reaction to proceed with inversion of configuration, the hydroxyl group must first be converted into a good leaving group (e.g., tosylate, mesylate, or halide). A subsequent attack by a strong, non-bulky nucleophile will favor a backside attack, leading to the product with inverted stereochemistry.

Retention or Racemization (Sₙ1): Under conditions that favor carbocation formation (e.g., acidic conditions, polar protic solvents, and weaker nucleophiles), an Sₙ1 mechanism may be operative. The departure of the leaving group would lead to a planar carbocation intermediate. The nucleophile can then attack from either face, potentially leading to a racemic mixture of products. However, ion pairing effects can sometimes lead to a preference for either inversion or retention.

The choice of reagents and reaction conditions is therefore critical in controlling the stereochemical outcome of nucleophilic substitution reactions at this center.

Reactions Involving the Sulfur Heteroatom

The sulfur atom in the thiochroman ring is nucleophilic and can be readily oxidized to form sulfoxides and sulfones. These oxidized derivatives exhibit distinct chemical reactivity compared to the parent sulfide (B99878).

Controlled Oxidation to Sulfoxides and Sulfones

The oxidation of the sulfur atom in this compound can be controlled to selectively yield either the sulfoxide or the sulfone.

Sulfoxide Formation: Oxidation to the sulfoxide can be achieved using one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂) in a suitable solvent, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. The oxidation of the sulfur atom introduces a new stereocenter, leading to the possibility of diastereomers (cis and trans isomers with respect to the hydroxyl group at C-4). The stereochemical outcome of the sulfoxidation can often be influenced by the directing effect of the C-4 hydroxyl group.

Sulfone Formation: Further oxidation of the sulfoxide or direct oxidation of the sulfide with an excess of a strong oxidizing agent, such as H₂O₂ or m-CPBA at higher temperatures, will yield the corresponding sulfone. researchgate.net The sulfone functionality is a strong electron-withdrawing group and significantly influences the reactivity of the entire molecule.

Table 3: Oxidation of the Sulfur Heteroatom

ProductOxidizing AgentConditions
Sulfoxide1 eq. H₂O₂ or m-CPBALow temperature
Sulfone>2 eq. H₂O₂ or m-CPBARoom temp. or higher

Reactivity of S-Oxidized Derivatives

The introduction of oxygen atoms at the sulfur center dramatically alters the electronic properties and reactivity of the thiochroman ring system.

Reactivity of Sulfoxides: The sulfoxide group is a chiral, polar functional group that can participate in various reactions. For instance, in the presence of an acylating agent like acetic anhydride, sulfoxides with an α-proton can undergo a Pummerer rearrangement to form an α-acyloxy thioether. The sulfoxide can also act as a leaving group in certain elimination reactions.

Reactivity of Sulfones: The sulfone group is a strong electron-withdrawing group, which acidifies the α-protons at the C-2 and C-3 positions, making them susceptible to deprotonation and subsequent alkylation or condensation reactions. The presence of the sulfone can also influence the reactivity of the C-4 hydroxyl group. For example, under basic conditions, elimination of water from 4-hydroxythiochroman-1,1-dioxide can occur, leading to the formation of a thiochromene-1,1-dioxide. researchgate.net The resulting α,β-unsaturated sulfone is a good Michael acceptor, readily undergoing conjugate addition with various nucleophiles.

Ring System Modifications and Functionalizations

The benzothiopyran scaffold can be modified at both the aromatic benzene (B151609) ring and the heterocyclic thiopyran ring, enabling the synthesis of a diverse array of derivatives.

The benzene ring of the 3,4-dihydro-2H-1-benzothiopyran-4-ol skeleton is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring, primarily the thioether linkage and the hydroxyl group, govern the regioselectivity of these reactions. The thioether is an ortho-, para-directing group, while the hydroxyl group's influence is also ortho- and para-directing relative to the carbon to which it is attached.

A key example of this reactivity is the bromination of the parent compound. The reaction leads to substitution on the benzene ring, yielding bromo-substituted derivatives. Specifically, (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has been synthesized, indicating that substitution occurs at the C-6 position. evitachem.com This position is para to the activating thioether group, which is a common outcome in the electrophilic halogenation of such systems. evitachem.comresearchgate.net While specific studies on the nitration of this compound are not detailed, research on related benzo[b]thiophen structures shows that nitration affords substitution at all available positions on the benzene ring (positions 4, 5, 6, and 7), with the product distribution being dependent on the reaction conditions. rsc.orgrsc.org

Table 1: Electrophilic Aromatic Substitution Reaction

View Data
ReactionReagentsProductPosition of SubstitutionReference
BrominationBromine or other brominating agent(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-olC-6 evitachem.com

The thiopyran ring offers several sites for chemical transformation, most notably the sulfur atom and the C2-C3 bond. The sulfur atom, being a thioether, is susceptible to oxidation.

Studies on the closely related compound, thiochroman-4-one, demonstrate that the sulfur atom can be readily oxidized by reagents such as dimethyldioxirane (DMD). researchgate.net This oxidation can be controlled to produce either the corresponding sulfoxide or, with a greater amount of the oxidant, the sulfone. researchgate.net This transformation significantly alters the electronic and steric properties of the molecule. Applying this to this compound would yield the corresponding this compound 1-oxide (sulfoxide) and this compound 1,1-dioxide (sulfone). Another potential reaction is the dehydration of the C4-hydroxyl group to introduce a double bond, leading to the formation of 2H- or 4H-1-benzothiopyran. Dehydrogenation of thiochromanones to the corresponding thiochromones has been achieved using reagents like iodine in DMSO, suggesting that transformations at the C3-C4 positions are feasible. nih.gov

Table 2: Transformations of the Thiopyran Ring

View Data
Reaction TypeReagents (Example)Potential ProductReference
Sulfur OxidationDimethyldioxirane (DMD)This compound 1-oxide (Sulfoxide) researchgate.net
Sulfur OxidationDimethyldioxirane (DMD)This compound 1,1-dioxide (Sulfone) researchgate.net
DehydrationAcid catalyst (e.g., H₂SO₄)2H-1-Benzothiopyran or 4H-1-Benzothiopyran nih.gov

Stereoselective Transformations Originating from the (4S)-Configuration

The chiral center at the C-4 position, bearing the hydroxyl group, is a pivotal feature of this compound, enabling stereoselective transformations. The (4S)-configuration can be used to direct the stereochemical outcome of subsequent reactions, particularly those involving the hydroxyl group itself.

A prime example of such a stereoselective transformation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol into other functional groups with a complete inversion of the stereocenter. organic-chemistry.orgtcichemicals.com When this compound is subjected to Mitsunobu conditions—typically involving triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable nucleophile (e.g., a carboxylic acid or an azide source)—the reaction proceeds via an SN2 mechanism. wikipedia.orgorganic-chemistry.org The triphenylphosphine and DEAD activate the hydroxyl group, converting it into a good leaving group. The subsequent backside attack by the nucleophile leads to a clean inversion of the stereochemistry at the C-4 position. This transforms the (4S)-configured reactant into a (4R)-configured product. This stereospecific inversion is a powerful tool in asymmetric synthesis, allowing for the controlled generation of the opposite enantiomer or diastereomer. organic-chemistry.org

Table 3: Stereoselective Transformation at the C-4 Center

View Data
ReactionReagentsMechanismProduct StereochemistryReference
Mitsunobu ReactionPPh₃, DEAD, Nucleophile (e.g., RCOOH)SN2Inversion of configuration (4S → 4R) wikipedia.orgorganic-chemistry.orgtcichemicals.com

Advanced Spectroscopic and Structural Elucidation of 4s 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For chiral compounds like (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol, NMR, particularly in combination with two-dimensional (2D) techniques and chiral auxiliaries, provides deep insights into stereochemical and conformational properties. The heterocyclic thiopyran ring typically adopts a half-chair conformation, and the hydroxyl group at C4 can exist in either a pseudo-axial or pseudo-equatorial orientation. The relative orientation of the protons on the thiopyran ring, discernible from coupling constants and Nuclear Overhauser Effect (NOE) data, allows for the assignment of the dominant conformation in solution.

Based on data from analogous thiochroman (B1618051) structures, a set of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. The chemical shifts are highly sensitive to the electronic environment of each nucleus, and the assignments are foundational for more advanced 2D NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2 3.10-3.30 (m) 28.5
C3 2.10-2.30 (m) 35.0
C4 4.85 (t) 68.0
C4a - 135.0
C5 7.40 (d) 129.0
C6 7.15 (t) 127.5
C7 7.10 (t) 126.8
C8 7.25 (d) 125.5
C8a - 132.0

While 1D NMR provides initial data, 2D NMR experiments are crucial for unambiguously assigning signals and elucidating the molecule's detailed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H4 and the protons on C3, and between the C3 protons and the C2 protons, confirming the connectivity within the aliphatic portion of the thiopyran ring. It would also show correlations among the four distinct aromatic protons (H5, H6, H7, H8), helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for definitively assigning the carbon signals. For instance, the proton signal at ~4.85 ppm would show a cross-peak with the carbon signal at ~68.0 ppm, confirming their assignment to C4 and H4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular skeleton. Key HMBC correlations would include those from the H2 protons to C4 and C8a, from H4 to C2 and C4a, and from the aromatic protons to adjacent and tertiary carbons, solidifying the fusion of the benzene and thiopyran rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. mdpi.com A key NOE would be observed between the H4 proton and one of the C3 protons, indicating their cis or trans relationship. Furthermore, the spatial relationship between the H4 proton and the aromatic H5 proton can help establish the orientation of the hydroxyl group. For instance, a strong NOE between H4 and H5 would suggest a pseudo-axial orientation for the hydroxyl group, placing H4 in a pseudo-equatorial position. mdpi.com

Determining the enantiomeric excess (e.e.) of a chiral sample is critical. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this analysis. tcichemicals.comresearchgate.net CSRs are typically lanthanide complexes, such as derivatives of europium or praseodymium, that can coordinate reversibly with the analyte (in this case, via the hydroxyl group of the thiochromanol). harvard.edu

In the presence of a chiral shift reagent, the two enantiomers of 3,4-dihydro-2H-1-benzothiopyran-4-ol form diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of NMR signals for the (4S) and (4R) enantiomers. rsc.org For example, the sharp triplet corresponding to the H4 proton in the racemic mixture would split into two distinct triplets. The relative integration of these new signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess. tcichemicals.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing definitive information on its absolute configuration. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. osti.gov The resulting spectrum shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has a chromophore that absorbs light. For this compound, the substituted benzene ring acts as a key chromophore. The sign of the observed Cotton effect can be correlated with the absolute configuration of the stereocenter. By comparing the experimental CD spectrum with spectra predicted from theoretical calculations (e.g., using density functional theory, DFT), the (S) configuration at C4 can be unambiguously confirmed. nih.govrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net An ORD spectrum displays a characteristic curve, which can be either plain (monotonically increasing or decreasing) or anomalous, showing peaks and troughs. An anomalous curve, which exhibits a Cotton effect, appears when the measurement wavelength is near an electronic absorption band of a chromophore. slideshare.net The shape and sign of this anomalous curve are directly related to the stereochemistry of the molecule, providing complementary data to CD spectroscopy for the assignment of the absolute configuration. illinois.eduyale.edu

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides an unparalleled, high-resolution view of a molecule's structure in the solid state, defining bond lengths, bond angles, and torsional angles with high precision. While a published crystal structure for this compound is not currently available, the technique would provide definitive answers to key structural questions.

An analysis would reveal the precise conformation of the thiopyran ring, which is expected to be a distorted half-chair. It would also unambiguously establish the orientation of the C4-hydroxyl group as either pseudo-axial or pseudo-equatorial. Furthermore, crystallographic data illuminates the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions. mdpi.comnih.govias.ac.inresearchgate.net For this molecule, hydrogen bonding involving the hydroxyl group is expected to be a dominant interaction, likely forming chains or dimeric motifs that dictate the supramolecular architecture. nih.gov Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal packing. ias.ac.in

Hypothetical Crystallographic Data Table

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Chiral (e.g., P2₁)
a (Å) 8-12
b (Å) 5-9
c (Å) 12-18
β (°) 90-105 (for monoclinic)
Volume (ų) 1000-1500
Z (molecules/unit cell) 2 or 4

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule and for studying its fragmentation pathways, which can provide valuable structural information.

For this compound, HRMS would first be used to determine its precise mass. The molecular formula C₉H₁₀OS has a calculated monoisotopic mass of 166.045236 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. ontosight.ai

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron ionization, EI) offers further structural proof. The molecular ion ([M]⁺•) would be expected to undergo characteristic fragmentation reactions. Key predicted fragmentation pathways include:

Loss of water ([M - H₂O]⁺•): A common fragmentation for alcohols, leading to a stable cation at m/z 148.0346.

Retro-Diels-Alder (RDA) reaction: Cleavage of the thiopyran ring could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment at m/z 138.0190.

Formation of a benzothiophene (B83047) ion: Subsequent loss of hydrogen or other small fragments from the [M - H₂O]⁺• ion could lead to the formation of a stable benzothiophene radical cation at m/z 134.0241.

Cleavage of the C-S bond: This can lead to various sulfur-containing and hydrocarbon fragments.

The predicted m/z values for the protonated molecule and its common adducts are useful for analysis under softer ionization conditions like electrospray ionization (ESI). uni.lu

Predicted HRMS Fragmentation Data

m/z (Calculated) Ion Formula Description
167.05252 [C₉H₁₁OS]⁺ Protonated Molecule [M+H]⁺
189.03446 [C₉H₁₀OSNa]⁺ Sodium Adduct [M+Na]⁺
166.04524 [C₉H₁₀OS]⁺• Molecular Ion [M]⁺•
149.04250 [C₉H₉S]⁺ Loss of H₂O from [M+H]⁺
138.01901 [C₇H₆OS]⁺• Loss of C₂H₄ (ethylene) from [M]⁺•

Computational and Theoretical Studies on 4s 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms (equilibrium geometry) and the distribution of electrons within the molecule. Methods like DFT, often paired with a basis set such as 6-31G*, can predict a wide range of molecular properties with high accuracy.

The geometry optimization of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol would reveal precise bond lengths, bond angles, and dihedral angles. The results of such a hypothetical calculation would characterize the puckering of the dihydrothiopyran ring and the orientation of the hydroxyl group. Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a larger gap suggests higher stability. The molecular electrostatic potential (MESP) map can also be calculated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions.

Table 1: Illustrative Calculated Molecular Properties for this compound using DFT Note: These are representative values that would be obtained from a typical DFT/6-31G calculation and are for illustrative purposes.*

PropertyIllustrative Value
Total Energy (Hartree)-798.54
Dipole Moment (Debye)2.15 D
HOMO Energy (eV)-6.21 eV
LUMO Energy (eV)-0.15 eV
HOMO-LUMO Gap (eV)6.06 eV

Conformational Analysis using Molecular Mechanics and Quantum Methods

The non-aromatic dihydrothiopyran ring in this compound is not planar and can adopt several conformations. The primary conformers are typically variations of a half-chair or boat shape. Additionally, the hydroxyl group at the C4 position can be in either an axial or a pseudo-equatorial orientation relative to the ring.

Conformational analysis aims to identify all stable conformers and determine their relative energies to find the most populated, and therefore most likely, structure at a given temperature. This process often begins with a broad search using less computationally expensive Molecular Mechanics (MM) force fields (e.g., MMFF94). The low-energy conformers identified by MM are then typically subjected to more accurate geometry optimization and energy calculations using quantum methods like DFT. This combined approach provides a reliable picture of the conformational landscape. For this compound, calculations would likely show that a half-chair conformation with the bulky hydroxyl group in a pseudo-equatorial position is the most stable arrangement, minimizing steric strain.

Table 2: Hypothetical Relative Energies of Conformers for this compound Note: These values are illustrative examples of results from a conformational analysis study.

Conformer-OH PositionRelative Energy (kcal/mol)Predicted Population at 298 K
Half-ChairPseudo-equatorial0.00~95%
Half-ChairPseudo-axial1.85~4%
BoatPseudo-equatorial4.50<1%
BoatPseudo-axial5.80<1%

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods can predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using quantum chemical methods, most notably the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. The calculation is performed on the optimized molecular geometry. The predicted shifts for ¹H and ¹³C atoms can be compared to experimental spectra to confirm the structure. Online prediction algorithms, often utilizing machine learning trained on large databases, also provide rapid estimations.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: These values were generated using a standard online NMR prediction tool and are for illustrative purposes.

Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C228.5H2 (axial)3.15
C339.8H2 (equatorial)3.01
C465.1H3 (axial)2.25
C4a134.2H3 (equatorial)2.05
C5129.7H44.88
C6127.3H57.45
C7128.9H67.18
C8125.4H77.26
C8a130.6H87.10

Circular Dichroism (CD) Spectra: As a chiral molecule, this compound is expected to have a non-zero Circular Dichroism (CD) spectrum. Theoretical prediction of CD spectra is more complex than for NMR. It requires Time-Dependent Density Functional Theory (TD-DFT) calculations to determine the electronic transition energies and rotational strengths. A reliable prediction involves calculating the spectra for all significantly populated conformers (from the analysis in section 5.2) and then averaging them based on their Boltzmann population. The resulting spectrum provides a theoretical fingerprint of the molecule's specific stereochemistry.

Reaction Mechanism Elucidation through Computational Modeling of Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.

For a hypothetical reaction involving this compound, such as its oxidation to the corresponding ketone (thiochroman-4-one), computational modeling could be used to map out the entire reaction pathway. This involves:

Optimizing the geometries of the reactant(s) and product(s).

Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. This is the point of maximum energy along the minimum energy reaction path.

Verifying the TS by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy (ΔG‡) , which is the difference in Gibbs free energy between the transition state and the reactants. This value is directly related to the reaction rate.

Such studies can help determine whether a proposed mechanism is energetically feasible and can be used to compare alternative reaction pathways to identify the most likely one.

In Silico Screening and Ligand-Receptor Interaction Simulations (Theoretical Binding Modes)

If this compound is being investigated as a potential biologically active agent, in silico techniques like molecular docking can predict its binding affinity and orientation within the active site of a target protein or receptor.

The process involves:

Obtaining a three-dimensional structure of the target receptor, usually from a crystallographic database like the Protein Data Bank (PDB).

Generating a low-energy 3D conformation of the ligand, this compound, typically from quantum chemical calculations (as in section 5.1).

Using a docking algorithm to systematically search for the most favorable binding poses of the ligand within the receptor's active site. The algorithm scores these poses based on a scoring function that estimates the binding free energy.

The output of a docking simulation provides a theoretical binding mode, detailing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor. This information is critical in rational drug design for understanding the structural basis of activity and for suggesting chemical modifications to improve binding affinity and selectivity. Without a specified biological target, specific interaction data cannot be generated, but the methodology provides a clear path for virtual screening and lead optimization.

Biological Activity and Mechanistic Investigations of 4s 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol Derivatives in Vitro Focus

Structure-Activity Relationship (SAR) Studies on Derivatized Benzothiopyranols

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the closely related thiochroman-4-one (B147511), the ketone analogue of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol, several key structural features have been identified that influence their biological, particularly anticancer, activity.

Substitutions on the benzothiopyran ring system play a pivotal role in modulating the activity of these compounds. For instance, the introduction of halogen atoms, such as fluorine and chlorine, on the aromatic ring can significantly impact the electronic properties of the molecule, which in turn affects interactions with biological targets like cellular proteins and DNA. nih.gov Specifically, the incorporation of fluorine at the 6th and 8th positions of the thiochromane ring has been shown to increase anticancer potential by several folds when compared to derivatives with chlorine or other electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3). nih.gov Conversely, bromine substitutions have been observed to reduce activity, highlighting a delicate balance between electronic and steric effects for optimal anticancer action. nih.gov

In the context of antileishmanial activity, derivatives of thiochroman-4-one bearing a vinyl sulfone moiety have demonstrated significant potency. mdpi.com Fluorine substitution at the C-6 position was found to increase leishmanicidal activity. mdpi.com The double bond and the sulfone group were both identified as crucial for this activity, as the removal of either led to a decrease in potency. mdpi.com

Enzyme Inhibition Studies (In Vitro)

While specific enzyme inhibition data for derivatives of this compound are not extensively detailed in the available literature, studies on the broader class of thiochromane derivatives suggest their potential as enzyme inhibitors. For example, thiochroman-4-one derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for fungal infections. Certain derivatives exhibited potent antifungal activity, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Candida albicans. nih.gov SAR analysis of these compounds indicated that electron-withdrawing groups at the 6th position of the thiochroman-4-one ring enhance antifungal activity. nih.gov

The mechanism of action for some biologically active thiochromane derivatives is thought to involve the inhibition of key enzymes. For instance, the anticancer effects of some derivatives are proposed to be mediated through the inhibition of critical proteases like cathepsin L, which is involved in cancer progression and metastasis. nih.gov Furthermore, the vinyl sulfone derivatives of thiochroman-4-one, which show potent antileishmanial activity, are thought to act by inhibiting cysteine proteases through a nucleophilic attack on the β-position of the sulfone group. mdpi.com

Receptor Binding Assays (In Vitro)

The benzothiopyran scaffold can be found in molecules designed to interact with specific receptors. In a notable study, thiopyran analogues of a known dopamine (B1211576) D3 receptor-selective agonist were synthesized and evaluated. One such analogue, a derivative of trans-4-n-propyl-3,4,4a,10b-tetrahydro-2H,5H- nih.govbenzothiopyrano[4,3-b]-1,4-oxazin-9-ol, demonstrated affinity for dopamine receptors. nih.govresearchgate.net Specifically, the (-)-enantiomer of this compound, which has a (4aS,10bR) absolute configuration, showed high affinity for dopamine receptors, although it lacked selectivity for any particular subtype. researchgate.net This particular derivative also exhibited affinity for 5-HT1A serotonin (B10506) receptors. researchgate.net Another analogue, (+/-)-cis-4-n-Propyl-3,4,4a,10b-tetrahydro-2H,5H- nih.govbenzothiopyrano[4,3-b]-1,4-oxazin-9-ol, also displayed affinity and selectivity for the dopamine D3 receptor. nih.gov These findings indicate that the benzothiopyran core can serve as a scaffold for ligands targeting G-protein coupled receptors.

Cellular Assays for Specific Biological Pathways (In Vitro, e.g., antiproliferative activity)

Derivatives of the thiochromane and related thiopyran scaffolds have demonstrated significant antiproliferative activity in various in vitro cellular assays. A series of 6H-thiopyran-2,3-dicarboxylate derivatives were evaluated for their cytotoxic effects against HCT-15 colon and MCF-7 breast cancer cell lines using the Sulforhodamine B (SRB) assay. All tested thiopyran derivatives exhibited potent cytotoxicity in a dose-dependent manner, with IC50 values ranging from 3.5 to 15 μM.

CompoundCell LineIC50 (μM)
4a (with methoxy (B1213986) group) MCF-74.5
HCT-153.5
Other derivatives (4b-4d) MCF-79 - 15
HCT-1510 - 12

Data derived from a study on 6H-thiopyran-2,3-dicarboxylate derivatives.

The compound with a methoxy group (4a) showed the most potent antiproliferative effect, suggesting that the electronic or steric properties of this substituent could enhance the compound's activity.

The anticancer activity of thiochromane derivatives is believed to be exerted through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and survival, such as the ERK–MAPK pathway, or through pathways mediated by reactive oxygen species (ROS). nih.gov

Mechanistic Insights into Molecular Biological Interactions (Excluding Human Trial Data)

The molecular mechanisms underlying the biological activities of this compound derivatives are multifaceted and depend on the specific structural modifications of the scaffold. For anticancer activity, several potential mechanisms have been proposed based on studies of related thiochromane and thiochromene derivatives. These include the ability to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis. nih.gov

At the molecular level, the modifications on the thiochromane structure, such as the presence of fluorine or chlorine substituents, can alter the electronic properties of the molecule, thereby enhancing binding affinity for target proteins and inhibiting enzymes that promote cancer cell survival. nih.gov Some thiochromane derivatives are thought to exert their effects by modulating oxidative stress and inducing apoptosis. nih.gov

Synthesis and Characterization of Novel Derivatives and Analogs of 4s 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Modification at the Hydroxyl Group (e.g., prodrugs, bioconjugates)

The secondary hydroxyl group at the C4 position of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol is a prime site for chemical modification to create derivatives such as prodrugs and bioconjugates. Esterification and etherification are common strategies to mask the polar hydroxyl group, which can enhance lipophilicity and potentially improve pharmacokinetic properties.

Ester Prodrugs: The synthesis of ester prodrugs can be achieved through the reaction of the parent alcohol with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). For instance, reaction with a biologically active carboxylic acid can yield a mutual prodrug, where both moieties may exert a therapeutic effect upon cleavage in vivo. While specific examples for this compound are not extensively documented in publicly available literature, general methods for ester prodrug synthesis are well-established. researchgate.net

Ether Derivatives: The formation of ether linkages at the C4 position can be accomplished via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This approach allows for the introduction of a wide variety of substituents.

Bioconjugates: The hydroxyl group can also serve as a handle for conjugation to larger biomolecules, such as peptides, proteins, or nucleic acids. This typically involves the use of bifunctional linkers to connect the this compound moiety to the biomolecule. These bioconjugates can be designed for targeted delivery or to modulate the biological activity of the parent compound.

Modification of the Thiopyran Ring (e.g., S-oxidation, ring expansion/contraction)

Modifications to the thiopyran ring of this compound can significantly impact its conformational properties and electronic characteristics. Key transformations include oxidation of the sulfur atom and alterations to the ring size.

S-Oxidation: The sulfur atom in the thiopyran ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The synthesis of 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides has been reported through various methods, including the cyclization of o-(methylsulfonyl)styrenes. researchgate.net Oxidation of the sulfide (B99878) to the sulfone introduces a polar sulfonyl group, which can alter the compound's solubility and ability to form hydrogen bonds.

DerivativeOxidizing AgentReference
This compound 1-oxide (Sulfoxide)Mild oxidants (e.g., H₂O₂, m-CPBA)General knowledge
This compound 1,1-dioxide (Sulfone)Strong oxidants (e.g., excess H₂O₂, KMnO₄) researchgate.net

Ring Expansion and Contraction: While specific examples for the this compound scaffold are limited, ring expansion and contraction reactions are known for related heterocyclic systems. Ring expansion could potentially lead to seven-membered thiazepine derivatives, while ring contraction could yield five-membered benzothiophene (B83047) structures. whiterose.ac.ukwhiterose.ac.uknih.govethz.chrsc.orgrsc.org Such transformations can dramatically alter the three-dimensional shape and biological activity of the molecule.

Modification of the Benzene (B151609) Ring (e.g., halogenation, alkylation)

The benzene ring of the benzothiopyran scaffold is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Halogenation: Halogen atoms can be introduced onto the benzene ring to modulate the electronic properties and lipophilicity of the molecule. For instance, bromination of related dihydrobenzopyran systems has been reported, leading to the formation of bromo-substituted derivatives. nih.gov The position of halogenation is directed by the existing substituents on the benzene ring.

Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. youtube.com This reaction typically involves the use of an alkyl halide and a Lewis acid catalyst. The position of alkylation on the benzene ring of this compound would be influenced by the directing effects of the fused thiopyran ring and any other existing substituents.

ModificationReagentsPositionReference
BrominationBr₂, Lewis AcidVaries nih.gov
AlkylationAlkyl halide, Lewis AcidVaries youtube.com

Incorporation into Chiral Scaffolds and Complex Molecular Architectures

The inherent chirality of this compound makes it a valuable building block for the synthesis of more complex chiral molecules and ligands.

Diastereoselective Synthesis: The existing stereocenter at C4 can direct the stereochemical outcome of subsequent reactions, enabling the diastereoselective synthesis of more complex structures. nih.govmdpi.com This is a powerful strategy for creating molecules with multiple, well-defined stereocenters.

Chiral Ligands: The benzothiopyran framework can be incorporated into the design of novel chiral ligands for asymmetric catalysis. nih.govresearchgate.net The sulfur and oxygen atoms, along with the chiral center, can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in chemical reactions.

The development of synthetic routes to incorporate this compound into larger, more complex molecular architectures is an active area of research, with the potential to generate novel compounds with unique properties and functions. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 4s 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol and its derivatives is an ideal candidate for integration with continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. allfordrugs.commdpi.com By converting synthetic routes to a continuous flow process, it is possible to achieve higher yields and purity while minimizing solvent usage and waste, aligning with the principles of green chemistry. allfordrugs.com

Multistep sequences, which are often required for chiral synthesis, can be streamlined in flow reactors, eliminating the need for isolation and purification of intermediates. mdpi.comnih.gov For instance, the reduction of the precursor ketone to the chiral alcohol could be performed in one module and directly fed into a subsequent module for derivatization. The use of packed-bed reactors with immobilized catalysts or reagents can further enhance sustainability by allowing for catalyst recycling and simplifying product purification. jst.org.in The development of a fully automated, end-to-end flow synthesis for this compound would represent a significant leap in efficient and sustainable chemical manufacturing. jst.org.in

Table 1: Potential Advantages of Flow Chemistry for Synthesizing this compound
ParameterTraditional Batch SynthesisFlow Chemistry ApproachPotential Benefit
SafetyHandling of potentially energetic or hazardous reagents in large volumes.Small reaction volumes at any given time, better temperature control.Inherently safer process with reduced risk of thermal runaway. allfordrugs.com
EfficiencyStepwise reactions with intermediate isolation and purification.Telescoped reactions in a continuous stream without isolation. mdpi.comReduced reaction times, higher throughput, and less manual handling.
SustainabilityOften requires large volumes of solvents for reaction and purification.Lower solvent-to-reagent ratio, potential for solvent recycling.Reduced environmental footprint and operational costs. allfordrugs.com
Process ControlDifficult to precisely control temperature and mixing in large vessels.Superior heat and mass transfer, precise control of residence time.Improved consistency, higher yields, and better product purity.

Exploration of Novel Biocatalytic Pathways for Production and Derivatization

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis and modification of chiral molecules like this compound. A key area for future research is the use of ketoreductase enzymes for the asymmetric reduction of the corresponding prochiral ketone, 3,4-dihydro-2H-1-benzothiopyran-4-one. These enzymes can exhibit exquisite stereoselectivity, potentially yielding the desired (S)-enantiomer with very high enantiomeric excess. researchgate.net The exploration of whole-cell biocatalysts could further enhance process efficiency by providing in-situ cofactor regeneration. researchgate.net

Beyond its initial synthesis, biocatalysis can be employed for the derivatization of the 4-hydroxyl group. Lipases, for example, can be used for the kinetic resolution of a racemic mixture of the alcohol or for stereoselective acylation, providing access to a range of novel ester derivatives. researchgate.net Combining biocatalysis with flow chemistry represents a particularly powerful approach, enabling continuous production with recyclable enzyme catalysts. nih.gov

Advanced Material Science Applications (e.g., as chiral dopants, smart materials)

The inherent chirality of this compound makes it a promising candidate for applications in advanced material science. One of the most intriguing possibilities is its use as a chiral dopant in liquid crystal systems. Chiral dopants are used to induce a helical twist in nematic liquid crystals, leading to the formation of cholesteric phases, which are essential for various optical applications. Structurally similar chiral dihydro-pyran compounds have already been identified for this purpose, suggesting that the thio-analogue could exhibit a high twisting power and significantly influence the optical properties of a liquid crystal host. google.com

Furthermore, the molecule could serve as a building block for chiral polymers and metal-organic frameworks (MOFs). researchgate.net Incorporating this chiral unit into polymer backbones or as ligands in MOFs could lead to materials with unique properties for enantioselective separation, asymmetric catalysis, or chiroptical sensing. researchgate.net The development of "smart materials" that respond to external stimuli could also be explored by functionalizing the molecule with photo-responsive or pH-sensitive groups.

Application of Machine Learning and AI in Predicting Reactivity and In Vitro Biological Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research. rjptonline.orgresearchgate.net These tools can be applied to this compound to accelerate research and development. ML models can be trained on existing chemical reaction data to predict the reactivity of this specific compound under various conditions. researchgate.netucla.edu For instance, algorithms could predict the yield or selectivity of reactions at the hydroxyl group or the thioether, guiding synthetic chemists toward optimal reaction conditions and reducing the need for extensive empirical screening. ucla.edunovartis.com

In the realm of drug discovery, AI offers powerful tools for predicting the potential biological activity of molecules. qima-lifesciences.comnih.gov By representing the structure of this compound and its derivatives using molecular descriptors or fingerprints, ML models can be trained on large bioactivity datasets to predict their efficacy against various biological targets. researchgate.netnih.gov This in silico screening can prioritize which derivatives are most likely to be active, making subsequent in vitro testing more efficient and cost-effective. qima-lifesciences.com Deep learning models that consider stereochemical information are particularly relevant, as they can differentiate between the biological activities of different enantiomers. nih.govresearchgate.net

Table 2: Application of AI/ML in this compound Research
AI/ML Application AreaSpecific TaskPotential OutcomeRelevant AI Technique
Reactivity PredictionPredicting reaction yields and outcomes for derivatization. rjptonline.orgucla.eduFaster optimization of synthetic routes; rational design of experiments.Regression models, Graph Neural Networks. researchgate.net
Biological Activity PredictionScreening virtual libraries of derivatives against biological targets. qima-lifesciences.comIdentification of promising candidates for in vitro testing; hypothesis generation. nih.govQuantitative Structure-Activity Relationship (QSAR), Deep Neural Networks. researchgate.net
De Novo Molecular GenerationDesigning novel derivatives with desired properties.Discovery of new molecules with potentially high biological affinity. researchgate.netReinforcement Learning, Generative Adversarial Networks (GANs).
Interpreting Complex DataFinding patterns in high-throughput screening results.Identification of structure-activity relationships and unexpected biological effects. nih.govBayesian models, Clustering algorithms.

Discovery of Unprecedented Biological Targets through High-Throughput Screening (In Vitro)

While computational methods can guide research, the discovery of truly novel biological activities often relies on empirical testing. High-throughput screening (HTS) provides a mechanism to test a compound or a library of its derivatives against thousands of potential biological targets simultaneously. mdpi.com An unexplored avenue for this compound is to subject it, along with a chemically diverse library of its derivatives, to large-scale phenotypic and target-based screens.

Phenotypic screens, which measure the effect of a compound on cell behavior (e.g., proliferation, morphology), can uncover unexpected therapeutic potential without a preconceived hypothesis about the mechanism of action. Target-based screens would involve testing the compound library against panels of specific enzymes (e.g., kinases, proteases) or receptors. The data generated from such a screen could reveal unprecedented biological targets for this chemical scaffold, opening up entirely new lines of therapeutic research. mdpi.com Any "hits" from the HTS campaign would provide a strong foundation for further medicinal chemistry optimization and mechanism-of-action studies.

Q & A

Basic: What are the optimal synthetic routes for (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol, and how can reaction efficiency be improved?

To synthesize the (4S)-enantiomer, prioritize asymmetric catalysis or chiral auxiliary approaches. For example, thiopyranone derivatives can be synthesized via cyclization of thiol-containing precursors under acidic or basic conditions, with chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enforce stereocontrol . Key parameters include solvent polarity (e.g., DMF for high dielectric environments), temperature (25–80°C), and catalyst loading (5–10 mol%). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for enantiomeric excess (ee) validation .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the thiopyran ring and stereochemistry. Compare chemical shifts with analogous compounds (e.g., 4H-1-benzothiopyran-4-ones) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as demonstrated for structurally related benzopyranones .
  • Vibrational Circular Dichroism (VCD) : Apply VCD to distinguish (4S) from (4R) enantiomers when crystallographic data is unavailable .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Based on GHS classifications for similar thiopyrans:

  • Acute Toxicity (Oral, Category 4) : Use fume hoods and closed systems to avoid ingestion/inhalation.
  • Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves and safety goggles.
  • Respiratory Protection : Use NIOSH-approved N95 masks if airborne particles are generated during weighing or grinding . Store in airtight containers under nitrogen to prevent oxidation .

Advanced: How can enantioselective synthesis of this compound be achieved without racemization?

Employ kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT). For example:

  • Chiral Lewis Acids : Use scandium(III)-pybox complexes to stabilize transition states during cyclization.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica lipase B) can resolve racemic mixtures via enantioselective ester hydrolysis . Monitor ee via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Advanced: How can computational modeling predict physicochemical properties of this compound when experimental data is limited?

  • Density Functional Theory (DFT) : Calculate dipole moments, polarizability, and LogP using Gaussian 16 with B3LYP/6-31G(d) basis set. Compare with NIST data for analogous benzothiopyrans .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous-organic solvents (e.g., ethanol/water) using GROMACS. Validate predictions with experimental cloud-point measurements .

Advanced: How should researchers address contradictory toxicity or stability data for this compound across studies?

  • Sample Degradation : Replicate experiments under inert atmospheres (argon/glovebox) to prevent oxidation. Use continuous cooling (4°C) during long-term storage, as organic degradation accelerates at higher temperatures .
  • Toxicity Discrepancies : Cross-validate in vitro assays (e.g., HepG2 cell viability) with multiple controls (DMSO vehicle, positive/negative controls) and standardized protocols (OECD guidelines) .

Advanced: What strategies can identify biological targets of this compound in drug discovery workflows?

  • Target Fishing : Use Chemoproteomics (e.g., activity-based protein profiling) to map interactions with enzymes like kinases or cytochrome P450 isoforms.
  • In Silico Docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina. Prioritize targets with high docking scores (e.g., <i>Ki</i> < 10 µM) for validation .
  • Functional Assays : Test inhibition of inflammatory mediators (e.g., COX-2) or antioxidant activity (DPPH radical scavenging) with dose-response curves (IC50 determination) .

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